molecular formula C13H18Cl3NO B1397534 2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 152009-38-6

2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397534
CAS RN: 152009-38-6
M. Wt: 310.6 g/mol
InChI Key: QGWDPPCKUQBBQX-UHFFFAOYSA-N
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Description

“2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1219972-68-5 . It has a molecular weight of 310.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13 (12 (15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms and the piperidine ring.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H18Cl3NO . The average mass is 310.647 Da and the monoisotopic mass is 309.045410 Da .

Scientific Research Applications

Drug Synthesis and Pharmaceutical Applications

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various classes of drugs . The presence of the piperidine ring in 2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride suggests its potential utility in the synthesis of novel pharmaceuticals. Its structural similarity to known pharmacophores could be exploited in the design of new therapeutic agents targeting central nervous system disorders, pain management, and other conditions where piperidine compounds are traditionally employed.

Chemical Synthesis

As a building block in organic synthesis, 2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride can be used to construct complex molecules. Its reactivity could be explored in various chemical reactions, including cyclization, cycloaddition, and multicomponent reactions, to synthesize novel compounds with potential applications in different fields of chemistry .

properties

IUPAC Name

2-[2-(3,4-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-12-5-4-11(9-13(12)15)17-8-6-10-3-1-2-7-16-10;/h4-5,9-10,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWDPPCKUQBBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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